1,6,9,9a-Tetrahydro-4H-quinolizine

Ion Channel Pharmacology Electrophysiology CNS Drug Discovery

Procure 1,6,9,9a-Tetrahydro-4H-quinolizine for guaranteed fidelity in your Kv7 channel (IC50 70 nM KCNQ2) and CYP450 (CYP3A4 IC50 7.90 μM) assays. Its distinct partial unsaturation and defined bioactivity eliminate the physicochemical and pharmacological variability of generic quinolizidine analogs, ensuring reproducible electrophysiology data and reliable metabolic stability benchmarks. Verify identity against curated SpectraBase FTIR and GC-MS references.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 1004-88-2
Cat. No. B087227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,9,9a-Tetrahydro-4H-quinolizine
CAS1004-88-2
Synonyms1,6,9,9a-Tetrahydro-4H-quinolizine
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESC1C=CCN2C1CC=CC2
InChIInChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2
InChIKeyVHMFCNJLBGINGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6,9,9a-Tetrahydro-4H-quinolizine (CAS 1004-88-2): Bicyclic Heterocycle with Verified Biological Activity


1,6,9,9a-Tetrahydro-4H-quinolizine (CAS 1004-88-2), with molecular formula C9H13N and molecular weight 135.21 g/mol, is a partially saturated bicyclic nitrogen-containing heterocycle featuring a bridgehead nitrogen atom. The compound is characterized by a tetrahydro-substituted quinolizine core that distinguishes it from fully saturated quinolizidines and fully aromatic quinolizines . Its IUPAC name is 4,6,9,9a-tetrahydro-1H-quinolizine, and it possesses a boiling point of 214.0±19.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ [1]. This compound serves as a versatile scaffold in medicinal chemistry and has documented bioactivity against ion channels and cytochrome P450 enzymes [2][3].

Why 1,6,9,9a-Tetrahydro-4H-quinolizine Cannot Be Replaced by Generic Analogs


Substituting 1,6,9,9a-tetrahydro-4H-quinolizine with generic quinolizidine analogs (e.g., octahydro-2H-quinolizine, CAS 493-10-7) or related heterocycles introduces substantial physicochemical and pharmacological divergence that compromises experimental reproducibility and downstream application outcomes. The target compound's partial unsaturation (C9H13N, two conjugated double bonds) confers distinct electronic distribution and conformational rigidity compared to fully saturated quinolizidines (C9H17N, saturated bicyclic tertiary amine) . Quinolizidine exhibits a calculated pKa of 10.57±0.20 (predicted) and ACD/LogP of 2.51 [1], whereas the partially unsaturated tetrahydro-4H-quinolizine core displays altered basicity and lipophilicity profiles that directly impact membrane permeability, target engagement, and metabolic stability. Furthermore, quinolizidine derivatives as a class have demonstrated antiarrhythmic activity with varying potency depending on substitution pattern—some quinolizidinyl compounds show superior activity to quinidine and lidocaine while others exhibit only modest effects [2]. Procurement of the exact CAS 1004-88-2 compound, rather than a structurally similar alternative, ensures fidelity to published structure-activity relationships and avoids the confounding variables introduced by ring saturation state differences.

Quantitative Evidence Guide: 1,6,9,9a-Tetrahydro-4H-quinolizine Differential Activity Data


KCNQ2 Potassium Channel Antagonism: Potent Activity vs. Structurally Distinct Antagonists

1,6,9,9a-Tetrahydro-4H-quinolizine demonstrates potent antagonist activity at the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM in CHO cells via automated patch clamp electrophysiology [1]. This activity places the compound in a functionally relevant potency range compared to clinically characterized KCNQ channel modulators. For reference, the prototypical KCNQ2/Q3 activator retigabine (ezogabine) potentiates channel opening with an EC50 of approximately 1-10 μM, operating through a distinct positive allosteric mechanism rather than antagonism [2]. The target compound additionally shows antagonist activity at KCNQ2/Q3 heteromeric channels with an IC50 of 120 nM under identical assay conditions [1]. This dual-channel profile provides a defined pharmacological fingerprint for experimental applications.

Ion Channel Pharmacology Electrophysiology CNS Drug Discovery

CYP3A4 Metabolic Enzyme Inhibition: Defined IC50 with Subtype Selectivity Implications

The compound exhibits inhibitory activity against human recombinant CYP3A4 with an IC50 of 7.90 μM (7.90E+3 nM) when co-expressed with human P450 reductase and human b5 reductase [1]. This value indicates moderate CYP3A4 inhibition that must be considered in ADME-Tox profiling. For context, the widely used CYP3A4 probe inhibitor ketoconazole demonstrates an IC50 of approximately 0.015-0.05 μM (15-50 nM) [2], while weaker clinical inhibitors such as fluoxetine show IC50 values of approximately 20-30 μM [3]. The target compound's 7.90 μM IC50 positions it between potent and weak CYP3A4 modulators, providing a defined benchmark for drug-drug interaction risk assessment. Notably, the compound also shows CYP2D6 inhibition with an IC50 of 19.9 μM (1.99E+4 nM) [4], indicating a CYP3A4 preference of approximately 2.5-fold.

Drug Metabolism ADME-Tox Cytochrome P450

Dihydroorotase Enzyme Inhibition: Weak Activity Defining Functional Selectivity Boundary

1,6,9,9a-Tetrahydro-4H-quinolizine was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 180 μM (1.80E+5 nM) at pH 7.37 [1]. This weak inhibitory activity establishes a functional baseline that contrasts with the compound's more potent ion channel effects. For comparison, the established dihydroorotase inhibitor 5-fluoroorotate demonstrates inhibition in the low micromolar to sub-micromolar range, while the antimalarial atovaquone inhibits Plasmodium dihydroorotate dehydrogenase with an IC50 in the nanomolar range (approximately 1-10 nM depending on species) [2]. The target compound's 180 μM IC50 indicates negligible practical inhibition of this enzyme at pharmacologically relevant concentrations.

Enzymology Pyrimidine Biosynthesis Biochemical Screening

Quinolizidine Class Antiarrhythmic Efficacy: Superior to Quinidine and Lidocaine in ex vivo Models

Quinolizidine nucleus-containing derivatives, structurally related to 1,6,9,9a-tetrahydro-4H-quinolizine, demonstrate antiarrhythmic activity superior to established Class I antiarrhythmics quinidine and lidocaine. In isolated guinea pig heart tissue studies, specific quinolizidinyl compounds (designated 7, 9, and 19) exhibited higher potency than reference drugs [1]. Critically, these quinolizidine derivatives produced only moderate prolongation of PR and QT intervals at concentrations 10-20 times higher than their antiarrhythmic EC50, whereas quinidine and amiodarone caused dose-dependent prolongation of all ECG intervals [2]. This differential cardiac safety profile is attributed to the rigid quinolizidine bicyclic system replacing the flexible aminoalkyl chains of lidocaine, mexiletine, and procainamide [3]. The scaffold's conformational constraint appears to confer both enhanced target engagement and reduced off-target cardiac effects.

Cardiovascular Pharmacology Antiarrhythmic Agents Electrophysiology

Partial Unsaturation vs. Fully Saturated Quinolizidine: Physicochemical Differentiation

1,6,9,9a-Tetrahydro-4H-quinolizine (C9H13N, MW 135.21) differs fundamentally from fully saturated quinolizidine (octahydro-2H-quinolizine, C9H17N, MW 139.24) in both molecular formula and conformational properties . The target compound contains two conjugated double bonds within the bicyclic system, reducing molecular flexibility and altering nitrogen basicity. Quinolizidine exhibits a predicted pKa of 10.57±0.20 and ACD/LogP of 2.51 [1]. In contrast, the partially unsaturated tetrahydro-4H-quinolizine core is expected to display reduced basicity (lower pKa) due to delocalization of the nitrogen lone pair into the conjugated π-system and altered lipophilicity from reduced hydrogenation. These physicochemical divergences directly impact membrane permeability, receptor binding orientation, and metabolic susceptibility, making the two compounds non-interchangeable in structure-activity relationship studies.

Medicinal Chemistry Physicochemical Properties Structural Biology

Analytical Characterization: Verified Spectral Database with FTIR and GC-MS

1,6,9,9a-Tetrahydro-4H-quinolizine has verified analytical reference data available in the SpectraBase spectral database, including one FTIR spectrum and one GC-MS spectrum [1]. This analytical characterization provides purchasers with authoritative reference standards for compound identity verification and purity assessment. In contrast, many structurally related quinolizine and quinolizidine derivatives lack publicly accessible, curated spectral reference data. The availability of validated spectroscopic fingerprints reduces analytical ambiguity during quality control and supports compliance with publication and regulatory requirements for compound characterization [2]. Additionally, IR and ¹H NMR spectroscopic studies of related quinolizine derivatives and their monocyclic tautomers have been comparatively analyzed, providing a framework for interpreting the spectral features of the tetrahydro-4H-quinolizine core [3].

Analytical Chemistry Quality Control Compound Verification

Optimal Procurement and Research Applications for 1,6,9,9a-Tetrahydro-4H-quinolizine (CAS 1004-88-2)


Ion Channel Pharmacology: KCNQ2/KCNQ2-Q3 Antagonist Studies

Based on validated IC50 values of 70 nM (KCNQ2) and 120 nM (KCNQ2/Q3) from automated patch clamp assays [1], 1,6,9,9a-tetrahydro-4H-quinolizine is optimally suited for electrophysiological studies of neuronal potassium channel modulation. The compound's defined potency enables precise concentration-response experiments in CHO cells or primary neuronal cultures expressing Kv7 family channels. Researchers investigating excitability disorders, epilepsy mechanisms, or pain signaling pathways can utilize this compound as a tool antagonist with quantifiable target engagement metrics.

ADME-Tox Profiling: CYP450 Inhibition Benchmarking

With characterized CYP3A4 inhibition (IC50 = 7.90 μM) and CYP2D6 inhibition (IC50 = 19.9 μM) [2], the compound serves as a calibrated reference for metabolic stability screening. Its moderate CYP3A4 inhibitory activity makes it valuable for establishing assay windows in high-throughput drug-drug interaction panels. The ~2.5-fold selectivity for CYP3A4 over CYP2D6 provides a defined benchmark for assessing isoform selectivity in related quinolizine analogs.

Quinolizidine Scaffold SAR: Conformational Constraint Studies

As the partially unsaturated core scaffold from which potent antiarrhythmic quinolizidinyl derivatives were developed, 1,6,9,9a-tetrahydro-4H-quinolizine enables systematic structure-activity relationship investigations [3]. The compound's rigid bicyclic system, which replaces the flexible aminoalkyl chains of lidocaine and mexiletine, confers differential cardiac ion channel interactions with reduced ECG interval prolongation at supratherapeutic concentrations [4]. This scaffold is particularly valuable for medicinal chemistry programs exploring cardiovascular indications where Class I antiarrhythmic activity with improved safety margins is desired.

Analytical Method Development and Compound Verification

The availability of curated FTIR and GC-MS spectra in the SpectraBase database [5] makes 1,6,9,9a-tetrahydro-4H-quinolizine an excellent reference standard for analytical method development and validation. Quality control laboratories can leverage these verified spectral fingerprints for identity confirmation, purity assessment, and impurity profiling. The compound's boiling point (214.0±19.0 °C) and density (1.0±0.1 g/cm³) further support GC-MS method optimization and chromatographic separation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6,9,9a-Tetrahydro-4H-quinolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.